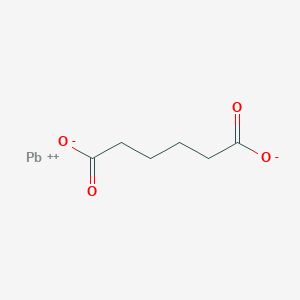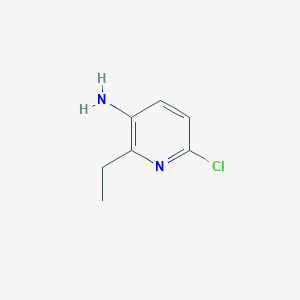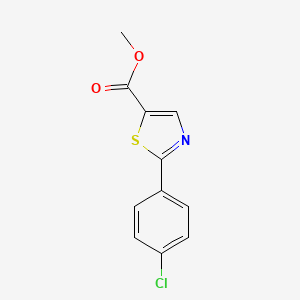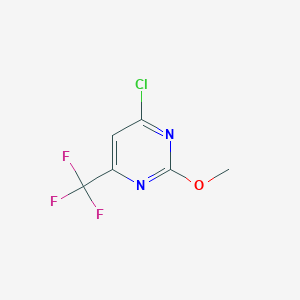
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
Vue d'ensemble
Description
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a pyridin-3-yl group at the nitrogen atom at the 2-position and an amine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Pyridin-3-yl)pyrimidine-2,5-diamine typically involves the reaction of pyrimidine-2,5-diamine with pyridin-3-yl halides under suitable conditions. One common method is the nucleophilic substitution reaction, where pyrimidine-2,5-diamine acts as the nucleophile and pyridin-3-yl halide as the electrophile. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of reactor type and reaction conditions is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N2-(Pyridin-3-yl)pyrimidine-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives or carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can yield various substituted pyrimidines or pyridines, depending on the nucleophile used.
Applications De Recherche Scientifique
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine is structurally similar to other pyrimidine derivatives, such as N2-(Pyridin-2-yl)pyrimidine-2,5-diamine and N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide. These compounds share the pyrimidine core but differ in the substitution pattern on the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This distinct structure allows it to participate in specific chemical reactions and biological interactions that are not possible with other similar compounds.
Comparaison Avec Des Composés Similaires
N2-(Pyridin-2-yl)pyrimidine-2,5-diamine
N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide
N-(Pyridin-2-yl)amides
3-bromoimidazo[1,2-a]pyridines
Propriétés
IUPAC Name |
2-N-pyridin-3-ylpyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h1-6H,10H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBZRYBSAYZJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729865 | |
| Record name | N~2~-(Pyridin-3-yl)pyrimidine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910904-48-2 | |
| Record name | N~2~-(Pyridin-3-yl)pyrimidine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(4-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B1507969.png)
![1-Boc-3-[(4-bromophenyl-amino)-methyl]-azetidine](/img/structure/B1507971.png)
![2,6,6,7,8,8-Hexamethyldecahydro-2H-indeno[4,5-b]furan](/img/structure/B1507972.png)









![2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde](/img/structure/B1507998.png)

